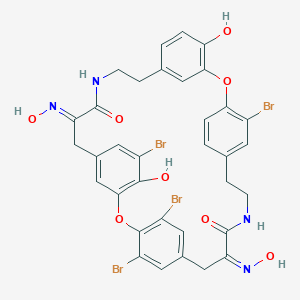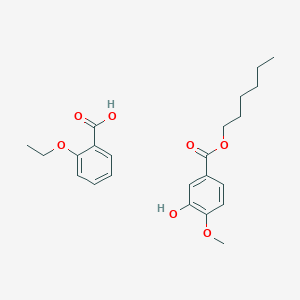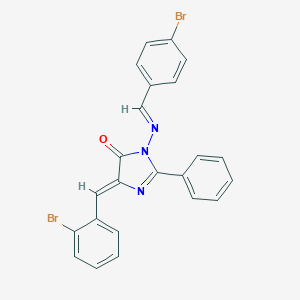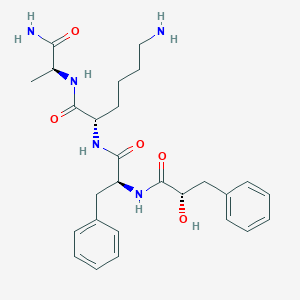
Bastadin 12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bastadin-12 is a natural product found in Ianthella basta, Pseudoceratina purpurea, and other organisms with data available.
Applications De Recherche Scientifique
Cytotoxic Properties
Bastadin-12, along with other bastadins, has been isolated from various marine sponges and exhibits notable cytotoxic properties. Greve et al. (2008) found that bastadins, including bastadin-12, show moderate cytotoxicity toward a panel of 36 human tumor cell lines, indicating potential applications in cancer research (Greve et al., 2008).
Anti-Angiogenic Activity
Aoki et al. (2006) demonstrated that bastadin 12 significantly inhibits the serum and human epithelial growth factor-induced tubular formation of human umbilical vein endothelial cells, suggesting anti-angiogenic properties (Aoki et al., 2006). This property is critical in cancer therapy as it can potentially inhibit the growth of blood vessels that feed tumors.
Structure-Activity Relationships
Kotoku et al. (2008) conducted a structure-activity relationship study of this compound, which revealed that certain molecular features of this compound are crucial for its bioactivity, especially in the context of anti-angiogenic properties (Kotoku et al., 2008). Such studies are vital for understanding how bastadins can be modified for therapeutic uses.
Potential Therapeutic Applications
Palkar et al. (2015) discussed the potential of bastadins, including this compound, as natural lead compounds for the development of cancer therapeutic agents, highlighting their anticancer properties such as anti-angiogenesis, cytotoxicity, and induction of apoptosis (Palkar et al., 2015).
Interactions with Cellular Receptors
This compound also exhibits interactions with various cellular receptors. Zieminska et al. (2014) found that this compound, along with ryanodine, can influence intracellular Ca(2+) release in cultured cerebellar granule cells, a property that could have implications in neurology and cellular signaling (Zieminska et al., 2014).
Propriétés
Numéro CAS |
134981-78-5 |
|---|---|
Formule moléculaire |
C4H10N2O2.2(HCl) |
Poids moléculaire |
940.2 g/mol |
Nom IUPAC |
(12E,25Z)-16,21,32,36-tetrabromo-4,17-dihydroxy-12,25-bis(hydroxyimino)-2,19-dioxa-10,27-diazapentacyclo[28.2.2.220,23.13,7.114,18]octatriaconta-1(32),3,5,7(38),14(37),15,17,20(36),21,23(35),30,33-dodecaene-11,26-dione |
InChI |
InChI=1S/C34H28Br4N4O8/c35-21-9-17-2-4-28(21)49-29-15-18(1-3-27(29)43)6-8-40-34(46)26(42-48)14-20-10-22(36)31(44)30(16-20)50-32-23(37)11-19(12-24(32)38)13-25(41-47)33(45)39-7-5-17/h1-4,9-12,15-16,43-44,47-48H,5-8,13-14H2,(H,39,45)(H,40,46)/b41-25-,42-26+ |
Clé InChI |
XNGIESBQQZJDTL-LTEVTRLRSA-N |
SMILES isomérique |
C1CNC(=O)/C(=N/O)/CC2=CC(=C(C(=C2)Br)O)OC3=C(C=C(C/C(=N/O)/C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3Br)Br |
SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)O)OC3=C(C=C(CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3Br)Br |
SMILES canonique |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)O)OC3=C(C=C(CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3Br)Br |
Synonymes |
astadin 12 bastadin-12 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4b,5,9b,10-Tetrahydroindeno[1,2-b]indole](/img/structure/B236825.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236831.png)
![2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236832.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)
![N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamide](/img/structure/B236858.png)




![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)

![N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)
![N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]butanamide](/img/structure/B236897.png)
